
4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one is an organic compound that belongs to the furan family. This compound is characterized by the presence of a furan ring substituted with benzylamino, bromo, and prop-2-en-1-yl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one typically involves multi-step organic reactions. One common method involves the bromination of a furan derivative followed by the introduction of the benzylamino and prop-2-en-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid, along with appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of furan compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, modulating their activity. The bromo and prop-2-en-1-yl groups can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Amino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one: Similar structure but with an amino group instead of a benzylamino group.
4-(Benzylamino)-3-chloro-5-(prop-2-en-1-yl)furan-2(5H)-one: Similar structure but with a chloro group instead of a bromo group.
4-(Benzylamino)-3-bromo-5-(methyl)furan-2(5H)-one: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
Uniqueness
The uniqueness of 4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one lies in its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the benzylamino group can enhance its interaction with biological targets, while the bromo and prop-2-en-1-yl groups can influence its reactivity and stability.
Eigenschaften
CAS-Nummer |
669771-52-2 |
|---|---|
Molekularformel |
C14H14BrNO2 |
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
3-(benzylamino)-4-bromo-2-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C14H14BrNO2/c1-2-6-11-13(12(15)14(17)18-11)16-9-10-7-4-3-5-8-10/h2-5,7-8,11,16H,1,6,9H2 |
InChI-Schlüssel |
QFMJSTQQSJYUOU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1C(=C(C(=O)O1)Br)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)

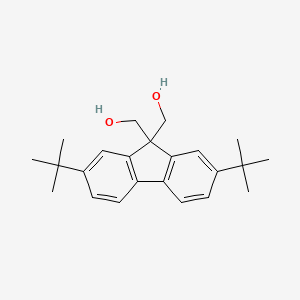

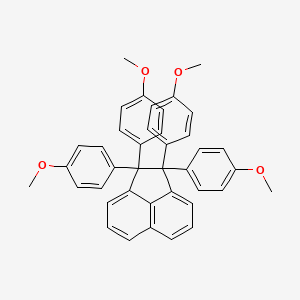
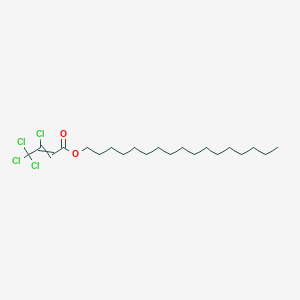
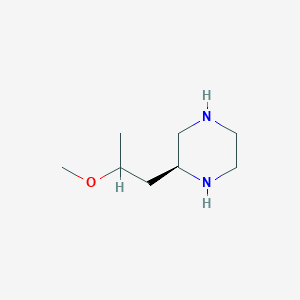
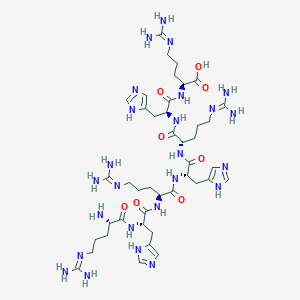
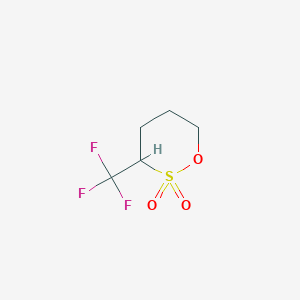
![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)
![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)

